molecular formula C9H15N3 B2806136 2-(1-methyl-1H-imidazol-5-yl)piperidine CAS No. 1499132-18-1

2-(1-methyl-1H-imidazol-5-yl)piperidine

Cat. No. B2806136
CAS RN: 1499132-18-1
M. Wt: 165.24
InChI Key: ADTPDEYYFOVJIM-UHFFFAOYSA-N
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Description

“2-(1-methyl-1H-imidazol-5-yl)piperidine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecule’s structure presents interesting functionalities for organic synthesis studies. The combination of the methylated imidazole and piperidine rings could be of interest for researchers studying new reaction mechanisms or catalyst development.


Chemical Reactions Analysis

Imidazole is amphoteric in nature, showing both acidic and basic properties . It is highly soluble in water and other polar solvents due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water, producing a mildly alkaline solution . It is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives have been extensively studied for their antimicrobial potential. 2-(1-methyl-1H-imidazol-5-yl)piperidine may exhibit antibacterial, antifungal, or antiviral effects. Researchers have synthesized various imidazole-based compounds and evaluated their efficacy against pathogenic microorganisms. These investigations aim to combat drug-resistant strains and improve therapeutic options .

Anticancer Properties

The imidazole scaffold has attracted attention in cancer research. Some derivatives, including those containing piperidine moieties, exhibit antiproliferative activity against cancer cell lines. Scientists explore their mechanisms of action and potential as novel chemotherapeutic agents .

Anti-Inflammatory and Analgesic Effects

Certain imidazole derivatives demonstrate anti-inflammatory and analgesic properties. For instance, compounds with a similar structure to 2-(1-methyl-1H-imidazol-5-yl)piperidine have been investigated for their ability to reduce inflammation and alleviate pain. These findings contribute to drug development in pain management .

Ulcerogenic Activity

Researchers have assessed the ulcerogenic potential of imidazole-containing compounds. The ulcerogenic index provides insights into their gastrointestinal effects. Understanding this aspect is crucial for drug safety and minimizing adverse reactions .

Antioxidant Capacity

Imidazole derivatives may act as antioxidants, protecting cells from oxidative stress. Their ability to scavenge free radicals contributes to overall health. Investigating the antioxidant properties of 2-(1-methyl-1H-imidazol-5-yl)piperidine could reveal its therapeutic potential .

Synthetic Routes and Drug Development

Scientists continue to explore novel synthetic routes for imidazole-based compounds. Efficient and regioselective methods are essential for drug synthesis. By optimizing these routes, researchers can create derivatives with improved pharmacological profiles. The imidazole core remains a valuable synthon in drug discovery .

Safety and Hazards

Imidazole compounds can be corrosive and may cause skin sensitization . Therefore, appropriate safety measures should be taken when handling these compounds.

Future Directions

The use of imidazole-containing compounds in scientific research and drug development is still in its infancy, and there are a number of potential future directions for its use. These compounds are key components to functional molecules that are used in a variety of everyday applications .

properties

IUPAC Name

2-(3-methylimidazol-4-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-7-10-6-9(12)8-4-2-3-5-11-8/h6-8,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTPDEYYFOVJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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